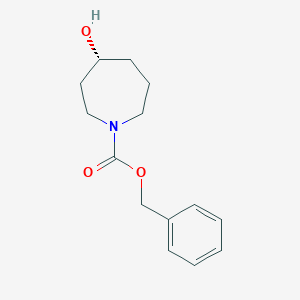

(4R)-N-Cbz-4-hydroxy-azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (4R)-4-hydroxyazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXUQWPNVHGPQC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CCN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Conformational Studies of 4r N Cbz 4 Hydroxy Azepane and Derivatives

Determination of Absolute and Relative Stereochemistry in Hydroxyazepanes

Establishing the correct stereochemistry of hydroxyazepanes is fundamental for understanding their interaction with biological targets. The absolute configuration refers to the spatial arrangement of atoms at a chiral center, while the relative configuration describes the orientation of different stereocenters within the same molecule.

Several powerful analytical techniques are employed for this purpose:

X-ray Crystallography: This is considered the definitive method for determining both the relative and absolute configuration of a molecule, provided that a suitable single crystal can be obtained. thieme-connect.de The technique provides a precise three-dimensional map of electron density, allowing for the unambiguous assignment of stereocenters. nih.govnih.gov For absolute configuration, the presence of a heavy atom can be used to analyze anomalous dispersion effects. thieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for stereochemical elucidation in solution. To determine absolute configuration, chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid or MTPA), are often used. By converting the chiral alcohol into two diastereomeric esters using the (R)- and (S)-enantiomers of the CDA, the chemical shifts of protons near the newly formed ester linkage can be analyzed. Systematic differences in these shifts allow for the assignment of the absolute configuration of the original alcohol. researchgate.net For determining relative stereochemistry, analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations can provide information about the spatial proximity of atoms and the dihedral angles between them, helping to deduce the relative orientation of substituents on the azepane ring. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. By comparing the experimental VCD spectrum of a chiral molecule to spectra predicted by quantum chemical calculations (like Density Functional Theory, DFT), the absolute configuration can be determined without the need for crystallization or derivatization. stackexchange.com

Conformational Preferences of Seven-Membered Azepane Rings

The seven-membered azepane ring is significantly more flexible than its five- and six-membered counterparts. This flexibility results in a complex potential energy surface with multiple low-energy conformers, including chair, boat, and various twist forms. The twist-chair conformation is often reported as the most stable conformer for the parent azepane ring and related systems. nih.gov The chair conformation is frequently associated with a transition state between other conformers. nih.gov

Computational chemistry provides critical insights into the conformational landscape of flexible molecules like azepanes. researchgate.net Methods such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are used to perform conformational searches and calculate the relative energies of different conformers. nih.govmdpi.com

These studies allow for the identification of local minima on the potential energy surface, corresponding to stable or metastable conformations, and the transition states that connect them. For the azepane ring, high-level electronic structure calculations have been used to map out the relative stabilities of its various conformers. nih.gov The results of these calculations are essential for interpreting experimental data and understanding how the molecule will behave in different environments. nih.gov

Table 1: Common Azepane Ring Conformations and General Stability Trends

| Conformation | General Description | Relative Energy (Typical) |

|---|---|---|

| Twist-Chair | A twisted form of the chair conformation. | Lowest |

| Chair | Analogous to the cyclohexane (B81311) chair, but more flexible. | Often a transition state |

| Twist-Boat | A twisted form of the boat conformation. | Intermediate |

| Boat | Analogous to the cyclohexane boat, with two "flagpole" positions. | Higher |

Note: The exact energy ordering can be highly dependent on the substitution pattern of the azepane ring.

Experimental validation of computationally predicted conformations is crucial.

NMR Spectroscopy: In solution, NMR provides data that reflects the time-averaged conformation of the molecule. Key parameters like proton-proton coupling constants (³JHH) can be related to dihedral angles through the Karplus equation, offering clues about the ring's geometry. Variable-temperature NMR studies can also be used to study the dynamics of conformational exchange and determine the energy barriers between different conformers. mq.edu.au

X-ray Crystallography: While providing a static picture of the molecule in the solid state, X-ray crystallography offers unambiguous proof of a specific conformation. nih.gov The solid-state conformation is typically one of the low-energy conformers predicted by computational studies. nih.gov Comparing the crystal structure with solution-state NMR data can reveal whether the molecule maintains a rigid conformation or exhibits different preferences across different phases.

Influence of Substituents on Azepane Ring Conformation and Flexibility

The conformational equilibrium of the azepane ring can be significantly influenced by the nature and position of its substituents. lifechemicals.com The introduction of substituents can bias the ring towards a single major conformation by creating specific steric or electronic interactions. mq.edu.aursc.org

In (4R)-N-Cbz-4-hydroxy-azepane, the bulky carbobenzyloxy (Cbz) group on the nitrogen atom and the hydroxyl group at the C4 position play key roles:

N-Cbz Group: The large Cbz group can introduce significant steric hindrance, influencing the orientation of adjacent ring atoms and potentially restricting the rotation around the N-C(benzyl) bond.

Studies on related systems, such as monofluorinated azepanes, have demonstrated that even a single small, electronegative substituent can be enough to enforce a strong conformational bias. mq.edu.aursc.org This principle is critical in drug design, where locking a flexible molecule into its bioactive conformation can lead to enhanced potency and selectivity. lifechemicals.com

Chiral Purity and Enantiomeric Excess Determination Methodologies

For chiral molecules like this compound, quantifying the chiral purity is essential. This is typically expressed as enantiomeric excess (ee), which measures the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% represents a racemic mixture. wikipedia.org

The determination of enantiomeric excess is a routine and critical task in asymmetric synthesis. thieme-connect.de Several reliable methods are available:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining ee. It involves using a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. uma.es

NMR Spectroscopy with Chiral Solvating or Shift Reagents: In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the NMR signals of the two enantiomers, which are identical in an achiral environment, become distinct. The integration of these separated signals allows for the direct calculation of the enantiomeric ratio. stackexchange.comthieme-connect.de

Gas Chromatography (GC) with Chiral Columns: Similar to chiral HPLC, this method uses a chiral stationary phase to separate volatile enantiomers.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left- and right-handed circularly polarized light. The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the chiral substance, provided a standard of known purity is available for calibration. nih.govnih.gov

Table 2: Comparison of Methodologies for Enantiomeric Excess (ee) Determination

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. uma.es | High accuracy, widely applicable, good for routine analysis. | Requires development of specific methods for each compound. |

| Chiral GC | Differential interaction with a chiral stationary phase for volatile compounds. | High resolution for suitable analytes. | Limited to thermally stable and volatile compounds. |

| NMR Spectroscopy | Diastereomeric environment induced by chiral reagents/solvents leads to signal separation. stackexchange.com | No separation needed, direct quantification from spectra. | Reagents can be expensive; signal overlap can be an issue. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. nih.gov | Rapid, can be high-throughput. | Requires a chromophore near the stereocenter; calibration is necessary. |

Applications of 4r N Cbz 4 Hydroxy Azepane As a Chiral Building Block in Advanced Organic Synthesis

Role in the Synthesis of Complex Natural Products and Bioactive Molecules

The seven-membered azepane ring is a recurring structural motif in a variety of natural products and bioactive molecules that exhibit a wide range of medicinal and pharmaceutical properties. nih.govresearchgate.netlifechemicals.com Compounds containing the azepane core have demonstrated potential as antidiabetic, anticancer, and antiviral agents. nih.gov A notable example is the fungal metabolite Balanol, a protein kinase inhibitor that features an azepane core. nih.govlifechemicals.com

The conformational flexibility of the azepane ring is often a determining factor in the bioactivity of these molecules. lifechemicals.com The defined stereochemistry of (4R)-N-Cbz-4-hydroxy-azepane is particularly significant as chirality plays a critical role in the pharmacological effects of many pharmaceuticals. The ability to synthesize enantiomerically pure azepanes is therefore of great importance in drug discovery and development.

Applications in Asymmetric Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structures in organic chemistry, forming the core of a vast array of natural products and pharmaceuticals. The development of novel methods for the synthesis and functionalization of these heterocycles is a major focus of contemporary organic chemistry research.

The enantioselective synthesis of nitrogen-containing heterocycles like piperidines and pyrrolidines is of significant interest to synthetic chemists. acs.org One notable approach involves the CpRu-catalyzed asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino- and -aminocarbonyl allylic alcohols. acs.orgnih.gov This method can produce α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles with high enantiomeric ratios. acs.orgnih.gov The reaction is applicable to a wide range of N-substitutions, including Boc, Cbz, Ac, Bz, acryloyl, crotonoyl, formyl, and Ts, which facilitates further manipulation toward the synthesis of natural products. acs.orgnih.gov

| Catalyst | Substrate Type | Product Heterocycle | Enantiomeric Ratio (er) |

| Cationic CpRu complex with chiral picolinic acid derivatives | N-substituted ω-amino allylic alcohols | α-alkenyl pyrrolidines, piperidines, azepanes | up to >99:1 |

| Cationic CpRu complex with chiral picolinic acid derivatives | N-substituted ω-aminocarbonyl allylic alcohols | α-alkenyl pyrrolidines, piperidines, azepanes | up to >99:1 |

Development of Chiral Ligands and Organocatalysts

The development of chiral catalysts and ligands is essential for asymmetric synthesis. nih.gov While direct research on this compound as a chiral ligand or organocatalyst is not extensively detailed in the provided context, the synthesis of novel chiral organocatalysts often involves the use of chiral building blocks. nih.gov For instance, a novel α-tetrazole-substituted 1,1′-binaphthylazepine chiral catalyst has been synthesized, demonstrating the integration of azepane structures into catalyst design. nih.gov The stereocenter of such catalysts is crucial for achieving high enantioselectivity in asymmetric reactions. nih.gov

Precursor for Azasugars and Glycosidase Inhibitor Research

Iminosugars, also known as azasugars, are carbohydrate mimics where a nitrogen atom replaces the endocyclic oxygen. nih.govnih.govresearcher.life These compounds are valuable in medicinal chemistry for their ability to inhibit glycosidases and glycosyltransferases. nih.govnih.govresearcher.life Polyhydroxylated azepanes, the seven-membered ring analogues of iminosugars, have also been shown to inhibit a range of glycosidases. nih.gov The synthesis of these molecules presents challenges in controlling the stereochemistry of multiple stereocenters and in the cyclization to form the seven-membered ring. nih.gov

A novel stereoselective synthetic approach to pentahydroxyazepane iminosugars has been developed. nih.govnih.govresearcher.life This method utilizes an osmium-catalyzed tethered aminohydroxylation reaction of an allylic alcohol derived from D-mannose. nih.govnih.govresearcher.life This key step forms the new C-N bond with complete regio- and stereocontrol. nih.govnih.govresearcher.life Subsequent intramolecular reductive amination yields the desired heavily hydroxylated azepanes. nih.govnih.govresearcher.life This represents the first application of this specific reaction to the synthesis of iminosugars. nih.govnih.govresearcher.life

| Key Reaction Step | Starting Material | Product | Stereocontrol |

| Osmium-catalyzed tethered aminohydroxylation | Allylic alcohol from D-mannose | Oxazolidinone intermediate | Complete regio- and stereocontrol |

| Intramolecular reductive amination | Deprotected amino alcohol | Pentahydroxyazepane iminosugar | Forms the seven-membered ring |

Integration into Peptide Chemistry and Foldamer Design

Foldamers are sequence-specific oligomers that adopt well-defined three-dimensional structures, similar to peptides and proteins. nih.gov They provide a versatile framework for constructing molecules that can test and expand our understanding of protein folding and function. nih.gov The development of novel foldamer structures is an active area of research, with applications in designing molecules that can bind to biological targets with high specificity. nih.gov

While the direct integration of this compound into peptide chemistry and foldamer design is an emerging area, the principles of foldamer design involve incorporating non-natural building blocks to create unique folded structures. nih.govnih.gov The defined stereochemistry and functional groups of this compound make it a potential candidate for incorporation into novel foldamer backbones, potentially influencing the resulting secondary structure and biological activity. The conformational properties of the azepane ring could impart unique folding patterns to these synthetic oligomers.

β-Turn Induction by Azepane-Derived Amino Acids

The incorporation of conformationally constrained amino acid surrogates into peptides is a well-established strategy for stabilizing specific secondary structures. Azepane-derived amino acids, with their seven-membered ring structure, serve as effective scaffolds for inducing turns in peptide chains, particularly the β-turn. β-Turns are crucial secondary structures in proteins, composed of four amino acid residues (labeled i to i+3) where the peptide chain reverses its direction. This conformational feature is pivotal in protein folding and molecular recognition events.

Extensive research has demonstrated that introducing a diastereopure azepane-derived quaternary amino acid into short peptide sequences can effectively stabilize β-turn conformations. nih.govnih.gov The conformational analysis of these modified peptides has been rigorously investigated using a combination of molecular modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. acs.org

A systematic study involving a library of simplified tetrapeptide models revealed that the position of the azepane amino acid within the four-residue sequence is critical for its turn-inducing capability. nih.gov These models, where the N-terminal residue (i) is an acetyl group and the C-terminal residue (i+3) is an N-methylamide, allow for focused analysis of the turn region. nih.gov The defining characteristic of a β-turn, a hydrogen bond between the carbonyl group of the i residue and the amide proton of the i+3 residue, is a key parameter in these studies. nih.gov

The research findings consistently show that the azepane-derived quaternary amino acid is a highly effective β-turn inducer when incorporated at the i+1 position of the tetrapeptide model. nih.govnih.govacs.org This specific placement optimally pre-organizes the peptide backbone into a turn-like structure.

The nature of the amino acid at the adjacent i+2 position also influences the stability of the induced β-turn. nih.gov While amino acids such as alanine, leucine, and serine at the i+2 position are compatible with a stable β-turn structure, residues with branching at the β-carbon of their side chain, like valine, can disrupt the turn formation. nih.govacs.org Computational studies using molecular dynamics (MD) simulations have further explored this effect, suggesting that polar residues at the i+2 position can also destabilize the β-turn due to the formation of competing hydrogen bonds between the side chain and the peptide backbone. acs.org

The table below summarizes the conformational outcomes observed when an azepane-derived quaternary amino acid is placed at the i+1 position with various proteinogenic amino acids at the i+2 position, as determined by molecular modeling and spectroscopic methods. nih.govacs.org

| Position of Azepane Amino Acid | Amino Acid at i+2 Position | Resulting Conformation | Supporting Techniques |

| i+1 | Alanine | Stable β-Turn | Molecular Modeling, NMR, X-ray Crystallography |

| i+1 | Leucine | Stable β-Turn | Molecular Modeling, NMR, X-ray Crystallography |

| i+1 | Serine | Stable β-Turn | Molecular Modeling, NMR, X-ray Crystallography |

| i+1 | Valine | Disrupted β-Turn | Molecular Modeling, NMR, X-ray Crystallography |

| i+1 | Gln, Arg, Asp | Destabilized β-Turn | Molecular Modeling |

These findings underscore the potential of using azepane quaternary amino acids as potent β-turn inducers in the design of novel bioactive molecules, catalysts, and biomaterials where a specific, turn-like geometry is required for function. nih.gov

Future Directions and Emerging Research Avenues in Chiral Hydroxyazepane Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Azepanes, aligning with Green Chemistry Principles

The future of chiral azepane synthesis is intrinsically linked to the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chiralpedia.com This shift is transforming pharmaceutical synthesis by promoting sustainability and minimizing environmental impact. mdpi.comresearchgate.net Key areas of development include the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. jddhs.com

Several innovative techniques are being explored to make azepane synthesis more sustainable:

Biocatalysis : Utilizing enzymes as natural catalysts offers high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups. mdpi.com While challenges like cost remain, biocatalysis is a promising avenue for greener production processes. mdpi.com

Alternative Energy Sources : Microwave-assisted synthesis and photocatalysis are emerging as powerful tools. mdpi.comastrazeneca.com Microwave heating can accelerate reaction rates, leading to higher efficiency and reduced energy consumption, while visible-light-mediated photocatalysis enables novel transformations at low temperatures with safer reagents. mdpi.comastrazeneca.com

Flow Chemistry : Continuous flow systems provide precise control over reaction parameters, enhancing safety, efficiency, and scalability. frontiersin.org This technique is particularly advantageous for managing hazardous reactions and improving product consistency.

Solvent Minimization : Research is moving towards using greener solvents, such as water or bio-based alternatives, and in some cases, solvent-free reaction conditions to significantly reduce chemical waste. mdpi.com

These methodologies are not just environmentally conscious but also drive innovation, enabling the creation of complex molecules like (4R)-N-Cbz-4-hydroxy-azepane with greater efficiency and less environmental cost. chiralpedia.com

Exploration of New Catalytic Systems for Asymmetric Azepane Synthesis

The synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry, creating a high demand for effective asymmetric synthesis methods. nih.govresearchgate.net Asymmetric catalysis is a cornerstone of modern chemistry, enabling the precise creation of enantiopure chiral molecules. frontiersin.org The development of novel catalytic systems is crucial for accessing complex chiral structures like hydroxyazepanes with high stereocontrol. nih.govresearchgate.net

Current research in this area is highly diverse, exploring a range of catalytic approaches:

Transition Metal Catalysis : Copper-catalyzed reactions have shown significant promise in the asymmetric synthesis of azepane derivatives, including dibenzo[b,d]azepines. nih.gov These methods can create both central and axial stereogenic elements with excellent enantioselectivity under mild conditions. nih.gov Other transition metals, often paired with chiral ligands like phosphines, are also central to a wide array of stereoselective transformations. frontiersin.org

Organocatalysis : The use of small, metal-free organic molecules as catalysts has revolutionized asymmetric synthesis. chiralpedia.com These catalysts are often more stable, less toxic, and more readily available than their metal-based counterparts. Research continues to identify new organocatalysts derived from natural sources like amino acids and carbohydrates. chiralpedia.com

Electrocatalysis and Photocatalysis : These methods use electricity or light to drive chemical reactions, offering sustainable and efficient routes for organic synthesis. astrazeneca.com Photoinduced copper catalysis, for example, has been used for the enantioconvergent amidation of racemic starting materials. frontiersin.org

The goal is to develop catalytic systems that are not only highly selective and efficient but also robust, scalable, and aligned with green chemistry principles. iosrjournals.org The synthesis of this compound can be achieved through such asymmetric methods, which introduce the hydroxyl group enantioselectively, or via the resolution of a racemic mixture.

Table 1: Comparison of Emerging Catalytic Systems

| Catalytic System | Advantages | Emerging Trends |

|---|---|---|

| Transition Metal Catalysis | High efficiency, broad scope, well-understood mechanisms. | Use of earth-abundant metals (e.g., copper, nickel), photocatalysis integration. astrazeneca.comnih.gov |

| Organocatalysis | Low toxicity, stability to air/moisture, readily available. | Development of bifunctional catalysts, use of biomass-derived catalysts. chiralpedia.comfrontiersin.org |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme engineering, use in flow chemistry systems. mdpi.com |

| Electrocatalysis | Replaces hazardous chemical reagents, mild conditions, high atom economy. | Application in diversifying drug-like molecules. astrazeneca.com |

Advanced Computational Modeling for Conformational Prediction and Reaction Design in Azepane Systems

Computational chemistry has become an indispensable tool in modern synthetic design, allowing researchers to predict molecular properties and reaction outcomes before undertaking experimental work. mit.edunih.gov For flexible seven-membered ring systems like azepanes, understanding their conformational landscape is critical for designing selective reactions. nih.govlifechemicals.com

Advanced computational modeling contributes to azepane chemistry in several key ways:

Conformational Analysis : Higher-membered rings like azepane can exist in multiple conformations, such as twist-chair and boat forms. nih.gov High-level electronic structure calculations and density functional theory (DFT) can identify the most stable conformers, providing insight into the molecule's reactivity. nih.gov For azepane, the twist-chair conformation is generally reported as the most stable. nih.gov

Reaction Pathway Prediction : Computational models can predict the feasibility and outcome of chemical reactions. By calculating properties like frontier orbital energies, chemists can pre-screen potential starting materials and catalysts to determine which combinations are most likely to succeed, saving significant time and resources compared to traditional trial-and-error approaches. mit.edu

Mechanism Elucidation : These models help elucidate complex reaction mechanisms, providing a deeper understanding of how catalysts and substrates interact to achieve stereoselectivity. This knowledge is crucial for optimizing existing reactions and designing new, more efficient synthetic routes.

By integrating computational predictions with experimental validation, researchers can accelerate the discovery of novel synthetic methods for complex targets like this compound. mit.edu

Expanding the Scope of Chiral Azepane Building Blocks in Diversified Synthetic Targets and Methodologies

Chiral building blocks are fundamental to modern drug discovery, as the stereochemistry of a molecule is critical to its biological activity and interaction with chiral targets in the body. enamine.net The azepane motif is found in numerous bioactive natural products and approved drugs, highlighting its importance in medicinal chemistry. lifechemicals.comnih.gov this compound, with its defined stereochemistry and functional handles (a protected amine and a hydroxyl group), is a valuable intermediate for creating more complex molecules.

Future research aims to expand the utility of chiral azepanes by:

Developing Novel Synthetic Transformations : Creating new reactions that functionalize the azepane core in previously inaccessible ways is a major goal. This includes recent strategies like the photochemical dearomative ring expansion of nitroarenes to produce complex azepanes from simple starting materials. nih.gov

Incorporation into Diverse Scaffolds : Scientists are exploring the integration of the chiral azepane motif into a wider range of molecular architectures to generate novel chemical entities for drug screening libraries. The conformational flexibility of the azepane ring can be a key factor in achieving desired biological activity. lifechemicals.com

Application in Target-Oriented Synthesis : Chiral azepanes serve as key precursors in the synthesis of complex natural products and their analogues. For instance, the (3R, 4R)-3-amino-4-hydroxyhexahydro-1H-azepine core is a key structural element of Balanol, a potent protein kinase C inhibitor. clockss.org New synthetic routes, such as those involving osmium-catalyzed aminohydroxylation, are being developed to access heavily hydroxylated azepane iminosugars. acs.org

The continuous development of new synthetic methods and a deeper understanding of their reactivity will ensure that chiral azepane building blocks remain at the cutting edge of organic synthesis and drug discovery. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for (4R)-N-Cbz-4-hydroxy-azepane, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis should begin with azepane core functionalization. A typical procedure involves protecting the hydroxyl group with a Cbz (carbobenzoxy) group under basic conditions (e.g., NaHCO₃) using benzyl chloroformate. Critical steps include chiral resolution via HPLC with a chiral stationary phase or enzymatic methods to isolate the (4R)-enantiomer. Full characterization (NMR, IR, [α]D, and mass spectrometry) is required to confirm stereochemistry and purity. For example, the integration of ¹H-NMR peaks for the Cbz-protected group (δ 7.3–7.5 ppm, aromatic protons) and hydroxyl protons (δ 1.5–2.0 ppm, broad) should align with literature values .

Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?

- Methodological Answer : High-resolution LC-MS is optimal for identifying the compound in mixtures, particularly using a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid). For structural confirmation, 2D-NMR (e.g., HSQC, HMBC) resolves coupling between the Cbz group and the azepane ring. Purity can be quantified via HPLC with UV detection at 254 nm, referencing calibration curves from standards like 4-nitrophenol or benzophenone derivatives .

Q. How can this compound be applied in early-stage medicinal chemistry research?

- Methodological Answer : The compound’s hydroxyl and Cbz groups make it a versatile intermediate for drug discovery. For example, it can serve as a precursor for protease inhibitors by coupling with amino acid residues via amide bond formation. Its stereochemistry may influence binding affinity to chiral targets (e.g., GPCRs or kinases), necessitating enantioselective bioactivity assays .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., buffer pH, enzyme concentrations). To resolve these:

- Perform meta-analyses comparing datasets using standardized protocols (e.g., IC₅₀ values under identical pH and temperature).

- Validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

- Investigate batch-to-batch variability in compound synthesis, as impurities ≥0.5% can skew results .

Q. What strategies optimize the regioselective functionalization of this compound without compromising stereointegrity?

- Methodological Answer : Use directing groups (e.g., boronic esters) to control reaction sites. For example, Pd-catalyzed cross-coupling at the C4 position can be achieved by temporarily replacing the hydroxyl group with a triflate. Stereochemical stability should be monitored via polarimetry or chiral HPLC after each step. Computational modeling (DFT) predicts steric and electronic effects of substituents on reaction pathways .

Q. What are the challenges in detecting degradation products of this compound under accelerated stability conditions?

- Methodological Answer : The Cbz group is prone to hydrolytic cleavage under acidic or basic conditions, generating benzyl alcohol and CO₂. Use forced degradation studies (e.g., 40°C/75% RH for 4 weeks) followed by LC-MSⁿ to identify degradants. Quantify hydrolytic stability via Arrhenius plots to predict shelf life. Stabilizers like citric acid (0.1% w/v) can mitigate degradation in aqueous formulations .

Q. How can computational models predict the pharmacokinetic properties of this compound analogs?

- Methodological Answer : Employ QSAR models to correlate logP (measured via shake-flask method) with membrane permeability. Molecular dynamics simulations assess hydrogen bonding with water and proteins (e.g., serum albumin). ADMET predictors (e.g., SwissADME) estimate metabolic pathways, focusing on CYP3A4-mediated oxidation of the azepane ring .

Q. What experimental designs minimize epimerization during large-scale synthesis of this compound?

- Methodological Answer : Avoid high temperatures (>60°C) and protic solvents (e.g., ethanol) during reactions. Use flow chemistry for precise control of residence time and temperature. Post-synthesis, employ crystallization-induced asymmetric transformation (CIAT) with chiral resolving agents (e.g., tartaric acid derivatives) to enrich the (4R)-enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.